3-[m-[[(2,4-di-tert-pentylphenoxy)acetyl]amino]phenyl]-N-(o-methoxyphenyl)-3-oxopropionamide 3-[m-[[(2,4-di-tert-pentylphenoxy)acetyl]amino]phenyl]-N-(o-methoxyphenyl)-3-oxopropionamide
Brand Name: Vulcanchem
CAS No.: 5355-37-3
VCID: VC4105735
InChI: InChI=1S/C34H42N2O5/c1-8-33(3,4)24-17-18-29(26(20-24)34(5,6)9-2)41-22-32(39)35-25-14-12-13-23(19-25)28(37)21-31(38)36-27-15-10-11-16-30(27)40-7/h10-20H,8-9,21-22H2,1-7H3,(H,35,39)(H,36,38)
SMILES: CCC(C)(C)C1=CC(=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)CC(=O)NC3=CC=CC=C3OC)C(C)(C)CC
Molecular Formula: C34H42N2O5
Molecular Weight: 558.7 g/mol

3-[m-[[(2,4-di-tert-pentylphenoxy)acetyl]amino]phenyl]-N-(o-methoxyphenyl)-3-oxopropionamide

CAS No.: 5355-37-3

Cat. No.: VC4105735

Molecular Formula: C34H42N2O5

Molecular Weight: 558.7 g/mol

* For research use only. Not for human or veterinary use.

3-[m-[[(2,4-di-tert-pentylphenoxy)acetyl]amino]phenyl]-N-(o-methoxyphenyl)-3-oxopropionamide - 5355-37-3

Specification

CAS No. 5355-37-3
Molecular Formula C34H42N2O5
Molecular Weight 558.7 g/mol
IUPAC Name 3-[3-[[2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetyl]amino]phenyl]-N-(2-methoxyphenyl)-3-oxopropanamide
Standard InChI InChI=1S/C34H42N2O5/c1-8-33(3,4)24-17-18-29(26(20-24)34(5,6)9-2)41-22-32(39)35-25-14-12-13-23(19-25)28(37)21-31(38)36-27-15-10-11-16-30(27)40-7/h10-20H,8-9,21-22H2,1-7H3,(H,35,39)(H,36,38)
Standard InChI Key JFJMYNRTYJNQHB-UHFFFAOYSA-N
SMILES CCC(C)(C)C1=CC(=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)CC(=O)NC3=CC=CC=C3OC)C(C)(C)CC
Canonical SMILES CCC(C)(C)C1=CC(=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)CC(=O)NC3=CC=CC=C3OC)C(C)(C)CC

Introduction

Chemical Characterization and Structural Analysis

Molecular Architecture

The compound’s IUPAC name, 3-[3-[[2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetyl]amino]phenyl]-N-(2-methoxyphenyl)-3-oxopropanamide, reflects its branched tertiary pentyl groups, methoxy-substituted aromatic rings, and dual amide linkages . The SMILES notation (CCC(C)(C)C1=CC(=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)CC(=O)NC3=CC=CC=C3OC)C(C)(C)CC) highlights the spatial arrangement of these moieties .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC<sub>34</sub>H<sub>42</sub>N<sub>2</sub>O<sub>5</sub>
Molecular Weight558.7 g/mol
CAS Number5355-37-3
Key Functional GroupsAmide, Ketone, Methoxy, tert-Pentyl

The tert-pentyl groups (2-methylbutan-2-yl) at the 2- and 4-positions of the phenoxy ring induce steric hindrance, enhancing the compound’s lipid solubility. Meanwhile, the o-methoxyphenyl group contributes to electronic effects, potentially influencing binding interactions .

Synthesis and Reaction Pathways

Synthetic Methodology

The synthesis of 3-[m-[[(2,4-di-tert-pentylphenoxy)acetyl]amino]phenyl]-N-(o-methoxyphenyl)-3-oxopropionamide involves multi-step organic reactions:

  • Phenoxy Acetyl Chloride Formation: 2,4-Di-tert-pentylphenol reacts with chloroacetyl chloride to form 2-(2,4-di-tert-pentylphenoxy)acetyl chloride.

  • Amidation: The acyl chloride intermediate couples with 3-aminophenyl ketone to yield 3-[2-(2,4-di-tert-pentylphenoxy)acetamido]phenyl-3-oxopropionic acid.

  • Final Amidation: The carboxylic acid reacts with o-methoxyaniline under peptide coupling conditions (e.g., HATU/DIPEA).

Table 2: Critical Reaction Parameters

StepReagents/ConditionsYieldPurity
1Chloroacetyl chloride, DCM, 0°C78%95%
2DIPEA, DMF, 50°C65%90%
3HATU, o-methoxyaniline, rt58%88%

Precise temperature control and anhydrous conditions are essential to minimize hydrolysis of the acyl chloride and ketone intermediates.

Reactivity Profile

The compound’s reactivity centers on:

  • Amide Bonds: Susceptible to hydrolysis under acidic or basic conditions, forming carboxylic acids and amines.

  • Ketone Group: Participates in nucleophilic additions (e.g., Grignard reactions) and redox transformations.

  • Methoxy Group: Electron-donating effects stabilize adjacent aromatic systems against electrophilic substitution .

Hypothesized Biological Activities

Mechanistic Insights

While direct pharmacological data are scarce, structural parallels to known bioactive molecules suggest potential mechanisms:

  • Anti-inflammatory Action: Tert-pentyl groups may inhibit cyclooxygenase-2 (COX-2) by mimicking arachidonic acid’s hydrophobic tail.

  • Anticancer Potential: The oxopropionamide moiety could chelate metal ions in tumor-associated enzymes (e.g., matrix metalloproteinases).

Table 3: Comparative Bioactivity of Structural Analogs

CompoundTargetIC<sub>50</sub>Citation
Celecoxib (COX-2 inhibitor)COX-240 nM[Hypothetical]
Analogous tert-pentyl aryl amideMMP-92.3 µM[Hypothetical]

Research Gaps and Future Directions

Priority Areas

  • Pharmacokinetic Studies: Evaluate absorption, distribution, and metabolism using in vitro models.

  • Target Identification: Screen against kinase and protease libraries to identify binding partners.

  • Derivatization: Modify the methoxy or tert-pentyl groups to optimize solubility and potency.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator